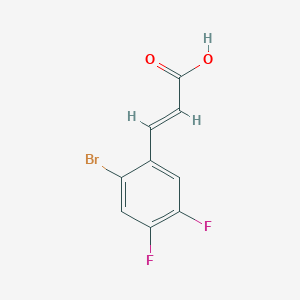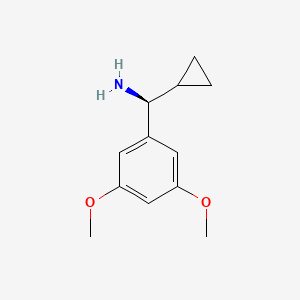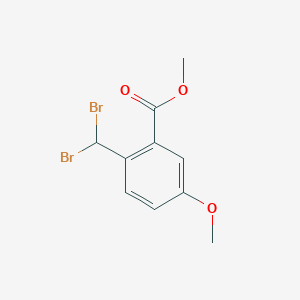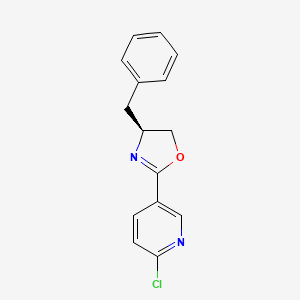
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene is an organic compound characterized by the presence of bromine, fluorine, and alkoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene typically involves multiple steps:
Bromination and Fluorination: The starting material, benzene, undergoes bromination and fluorination to introduce bromine and fluorine atoms at the desired positions. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.
Alkylation: The introduction of the (2-hexyldecyl)oxy groups is achieved through an alkylation reaction. This involves reacting the dibromo-difluorobenzene intermediate with 2-hexyldecanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the benzene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Coupling: Formation of biaryl or polyaryl compounds.
科学研究应用
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the design of liquid crystalline materials and polymers with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its unique electronic properties.
作用机制
The mechanism by which 1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene exerts its effects depends on its application:
Organic Electronics: The compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of electron-withdrawing fluorine atoms and electron-donating alkoxy groups creates a balance that facilitates charge transport.
Chemical Reactions: In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the alkoxy groups, making it less soluble in organic solvents and less versatile in applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of alkoxy groups, leading to different electronic properties and reactivity.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups, which are smaller and less hydrophobic compared to (2-hexyldecyl)oxy groups.
Uniqueness
1,4-Dibromo-2,5-difluoro-3,6-bis((2-hexyldecyl)oxy)benzene is unique due to the combination of bromine, fluorine, and long alkoxy chains, which impart distinct solubility, electronic properties, and reactivity. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices.
属性
分子式 |
C38H66Br2F2O2 |
|---|---|
分子量 |
752.7 g/mol |
IUPAC 名称 |
1,4-dibromo-2,5-difluoro-3,6-bis(2-hexyldecoxy)benzene |
InChI |
InChI=1S/C38H66Br2F2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-43-37-33(39)36(42)38(34(40)35(37)41)44-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChI 键 |
WSEUZFNVFHTXHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC1=C(C(=C(C(=C1Br)F)OCC(CCCCCC)CCCCCCCC)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


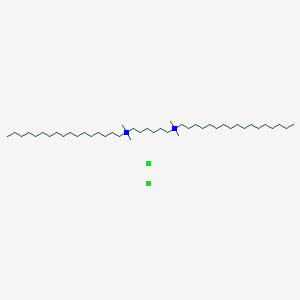


![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
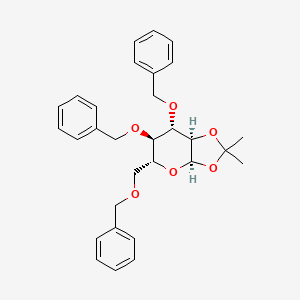
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
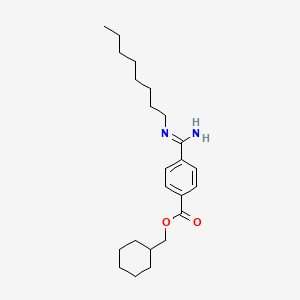

![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
